Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
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Description
“Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is a complex organic compound . It is related to the class of compounds known as bicycloheptanes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple stereocenters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Scientific Research Applications
Conformational Analysis and Molecular Structure
A study on a conformationally restricted aspartic acid analogue revealed insights into the molecular structure and stereochemistry of the norbornyl group, demonstrating semi-extended conformations for the amino acid residue. This research helps in understanding molecular interactions and could guide the design of new molecules with specific biological activities (E. Buñuel, C. Cativiela, M. D. Díaz-de-Villegas, J. Gálvez, 1996).
Novel Synthetic Routes and Chemical Transformations
Research has been conducted on the reactions of levulinic acid with norbornane/ene amino acids, leading to the synthesis of complex structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines. This work is pivotal for the development of new synthetic methodologies and the preparation of molecules with potential pharmaceutical applications (G. Stájer, A. Szabó, A. Csámpai, P. Sohår, 2004).
Development of Nucleoside Analogues
The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol demonstrates the application of this compound in nucleoside analogue development. Such research is crucial for discovering new therapeutics, especially in antiviral and anticancer drug development (H. Hřebabecký, M. Masojídková, M. Dračínský, A. Holý, 2006).
Ring-Opening Polymerization
The design, synthesis, and ring-opening polymerization of functional cyclic esters research illustrate the use of this compound in creating hydrophilic aliphatic polyesters. This advancement in materials science could lead to the development of new biodegradable polymers with a wide range of applications, from medical devices to sustainable packaging materials (M. Trollsås, V. Lee, D. Mecerreyes, P. Löwenhielm, M. Möller, Robert D. Miller, J. Hedrick, 2000).
Amino Acid Transport Applications
Exploring the synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids compared to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems showcases the potential of these compounds in studying and manipulating cellular transport mechanisms, which is fundamental for drug delivery and targeting strategies (H. Christensen, M. Handlogten, J. Vadgama, E. de la Cuesta, P. Ballesteros, G. G. Trigo, C. Avendaño, 1983).
Properties
IUPAC Name |
benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPRJVBEUWLJM-PTJPHFKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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